molecular formula C39H42N6 B14127029 1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)

1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)

Cat. No.: B14127029
M. Wt: 594.8 g/mol
InChI Key: OQLWEJBWZSHEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole) is a complex organic compound with a unique structure that includes multiple benzimidazole units connected through a trimethylbenzene core

Preparation Methods

The synthesis of 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole) typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the trimethylbenzene core, followed by the introduction of benzimidazole units through methylene linkers. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining the quality of the compound .

Chemical Reactions Analysis

1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The benzimidazole units can participate in substitution reactions, where specific substituents are introduced at designated positions. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole) involves its interaction with molecular targets through its benzimidazole units. These interactions can affect various molecular pathways, leading to specific biological or chemical effects. The exact pathways and targets depend on the context of its application, such as in drug design or material science .

Comparison with Similar Compounds

Similar compounds to 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole) include:

    1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole): This compound has pyrazole units instead of benzimidazole units.

    1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole):

Properties

Molecular Formula

C39H42N6

Molecular Weight

594.8 g/mol

IUPAC Name

1-[[3,5-bis[(5,6-dimethylbenzimidazol-1-yl)methyl]-2,4,6-trimethylphenyl]methyl]-5,6-dimethylbenzimidazole

InChI

InChI=1S/C39H42N6/c1-22-10-34-37(13-25(22)4)43(19-40-34)16-31-28(7)32(17-44-20-41-35-11-23(2)26(5)14-38(35)44)30(9)33(29(31)8)18-45-21-42-36-12-24(3)27(6)15-39(36)45/h10-15,19-21H,16-18H2,1-9H3

InChI Key

OQLWEJBWZSHEMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=C(C(=C(C(=C3C)CN4C=NC5=C4C=C(C(=C5)C)C)C)CN6C=NC7=C6C=C(C(=C7)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.